molecular formula C7H13FO B053945 (1-Fluorocyclohexyl)methanol CAS No. 117169-30-9

(1-Fluorocyclohexyl)methanol

Cat. No.: B053945
CAS No.: 117169-30-9
M. Wt: 132.18 g/mol
InChI Key: CLRVUZYFZVVVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Fluorocyclohexyl)methanol is an organic compound with the molecular formula C7H13FO and a molecular weight of 132.18 g/mol . This compound is characterized by a cyclohexane ring substituted with a fluorine atom and a hydroxymethyl group. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly used method for preparing (1-Fluorocyclohexyl)methanol involves the reaction of trifluoromethylbenzene with cyclohexene, followed by the addition of methanol in a reduction reaction . Another synthetic route involves the use of cyclohexaneacetonitrile and 1-fluoro-alpha-hydroxy compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with adjustments made to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclohexyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexylmethanol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include cyclohexylmethanol, cyclohexanecarboxylic acid, and various substituted cyclohexyl derivatives.

Scientific Research Applications

(1-Fluorocyclohexyl)methanol is used in a variety of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Fluorocyclohexyl)methanol include:

  • Cyclohexylmethanol
  • 1-Fluorocyclohexane
  • Cyclohexanemethanol, 1-fluoro-

Uniqueness

What sets this compound apart from these similar compounds is the presence of both a fluorine atom and a hydroxymethyl group on the cyclohexane ring. This unique combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(1-fluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRVUZYFZVVVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592950
Record name (1-Fluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117169-30-9
Record name (1-Fluorocyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-fluorocyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Fluorocyclohexyl)methanol
Reactant of Route 2
(1-Fluorocyclohexyl)methanol
Reactant of Route 3
(1-Fluorocyclohexyl)methanol
Reactant of Route 4
(1-Fluorocyclohexyl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Fluorocyclohexyl)methanol
Reactant of Route 6
(1-Fluorocyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.